molecular formula C15H12Cl2O B3023797 4'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898762-62-4

4'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No. B3023797
CAS RN: 898762-62-4
M. Wt: 279.2 g/mol
InChI Key: FBODZBSXGUYQLO-UHFFFAOYSA-N
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Description

The compound "4'-Chloro-3-(3-chlorophenyl)propiophenone" is a chlorinated propiophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can be complex, involving regioselective reactions and sometimes requiring specific conditions for functionalization. For instance, the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, indicating that electrochemical methods can be used to introduce chlorine atoms into aromatic compounds . Similarly, the synthesis of other chlorinated compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, highlighting the importance of controlling reaction conditions to achieve the desired chlorination pattern .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques and computational methods. For example, density functional theory (DFT) calculations were used to optimize the geometry and predict the vibrational spectra of a related compound, providing insights into bond lengths, bond angles, and intramolecular charge transfer . X-ray crystallography is another powerful tool for determining the precise molecular structure, as demonstrated by the structure determination of a diphenylthieno[2,3-b]thiophene derivative .

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in various chemical reactions, depending on their functional groups and substitution patterns. The presence of chlorine can influence the reactivity and selectivity of these compounds in reactions. For example, the synthesis of new benzophenones based on chloral involved a multi-step process, including cross-coupling and oxidation reactions . The reactivity of these compounds can also be inferred from their electronic properties, such as HOMO and LUMO energies, which can be studied using computational methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are closely related to their molecular structure. The presence of chlorine atoms can affect the compound's polarity, boiling point, and solubility. For instance, the dipole moment of a related chlorinated compound was calculated to be 2.57 Debye, indicating a certain degree of polarity . The crystal packing and intermolecular interactions, such as C-H...π-ring interactions, can also influence the compound's solid-state properties .

Mechanism of Action

Target of Action

Related compounds such as 3’-chloropropiophenone have been used to synthesize (s)-3-chloro-1-phenylpropanol , which suggests that the compound may interact with similar targets.

Mode of Action

It’s known that 3’-chloropropiophenone can be used to synthesize (s)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . This suggests that 4’-Chloro-3-(3-chlorophenyl)propiophenone may also undergo similar reactions.

Biochemical Pathways

It’s known that 3’-chloropropiophenone can be used to synthesize (s)-dapoxetine, a selective serotonin reuptake inhibitor . This suggests that 4’-Chloro-3-(3-chlorophenyl)propiophenone may also affect serotonin-related pathways.

Result of Action

Related compounds have been used in the synthesis of selective serotonin reuptake inhibitors , suggesting potential neuromodulatory effects.

Action Environment

The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone has been investigated , suggesting that similar factors may influence the action of 4’-Chloro-3-(3-chlorophenyl)propiophenone.

Safety and Hazards

4’-Chloro-3-(3-chlorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4’-Chloro-3-(3-chlorophenyl)propiophenone is used in scientific research and has potential applications in the pharmaceutical industry. It has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads . It was also used in the synthesis of ®-3-chloro-1-phenyl-1-propanol via asymmetric reduction using in-situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenylprolinol .

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODZBSXGUYQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644427
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898762-62-4
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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